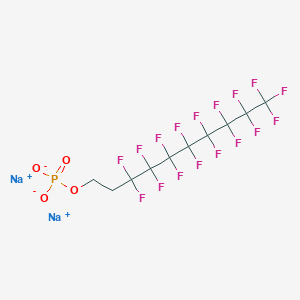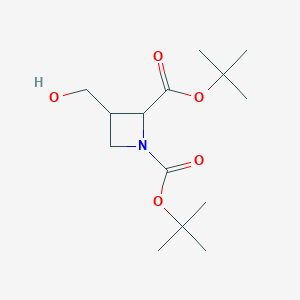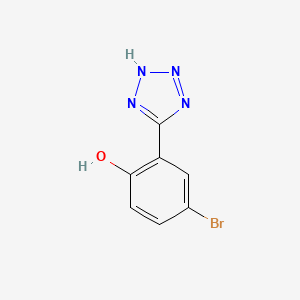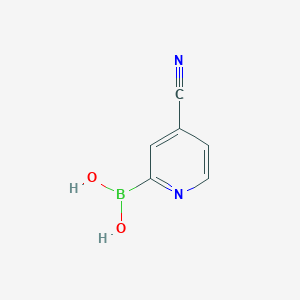
(4-Cyanopyridin-2-yl)boronic acid
Übersicht
Beschreibung
“(4-Cyanopyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H5BN2O2 and a molecular weight of 147.93 . It is a boronic acid compound, which are commonly used as building blocks and synthetic intermediates .
Synthesis Analysis
“(4-Cyanopyridin-2-yl)boronic acid” can be synthesized through various methods such as Suzuki-Miyaura coupling, boronic acid-catalyzed amidation, and direct oxidation. These methods involve the reaction of different starting materials including pyridine-2-carboxylic acid, boronic acid, and cyanogen bromide.
Molecular Structure Analysis
The molecular structure of “(4-Cyanopyridin-2-yl)boronic acid” is represented by the SMILES string OB(O)c1cc(ccn1)C#N .
Chemical Reactions Analysis
Boronic acids, such as “(4-Cyanopyridin-2-yl)boronic acid”, have been used in various chemical reactions. For instance, they have been used as substrates in a peroxide mediated hydroxydeboronation providing good yields of halohydroxypyridines . They have also been used in the Ni-catalysed assembly of axially chiral alkenes from alkynyl .
Wissenschaftliche Forschungsanwendungen
2. Protodeboronation of Pinacol Boronic Esters
- Summary of Application: Pinacol boronic esters, which can be derived from “(4-Cyanopyridin-2-yl)boronic acid”, are valuable building blocks in organic synthesis . Protodeboronation of these esters is a significant process .
- Methods of Application: The protodeboronation of 1°, 2°, and 3° alkyl boronic esters is achieved using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes: The protodeboronation process has been successfully applied to methoxy protected (−)-Δ8-THC and cholesterol . It was also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
3. Combinatorial Chemistry
- Summary of Application: Pyridinylboronic acids and esters, including “(4-Cyanopyridin-2-yl)boronic acid”, are suitable for use in combinatorial chemistry . This field involves the rapid synthesis of a large number of different but structurally related molecules, or molecular libraries .
- Methods of Application: The specific methods of application in combinatorial chemistry can vary widely, but often involve the use of automated or semi-automated synthesis .
- Results or Outcomes: The use of “(4-Cyanopyridin-2-yl)boronic acid” in combinatorial chemistry can contribute to the creation of diverse molecular libraries, which can be used for high-throughput screening in drug discovery and other areas .
4. Use in Combinatorial Chemistry
- Summary of Application: Pyridinylboronic acids and esters, including “(4-Cyanopyridin-2-yl)boronic acid”, are suitable for use in combinatorial chemistry . This field involves the rapid synthesis of a large number of different but structurally related molecules, or molecular libraries .
- Methods of Application: The specific methods of application in combinatorial chemistry can vary widely, but often involve the use of automated or semi-automated synthesis .
- Results or Outcomes: The use of “(4-Cyanopyridin-2-yl)boronic acid” in combinatorial chemistry can contribute to the creation of diverse molecular libraries, which can be used for high-throughput screening in drug discovery and other areas .
Safety And Hazards
“(4-Cyanopyridin-2-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can be harmful by inhalation, in contact with skin, and if swallowed. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Zukünftige Richtungen
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development of new drugs using boronic acids, including “(4-Cyanopyridin-2-yl)boronic acid”.
Eigenschaften
IUPAC Name |
(4-cyanopyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMGWIQWZNIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674402 | |
| Record name | (4-Cyanopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyanopyridin-2-yl)boronic acid | |
CAS RN |
1072946-01-0 | |
| Record name | (4-Cyanopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)
![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)
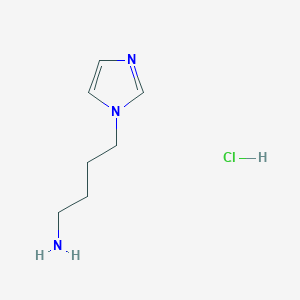
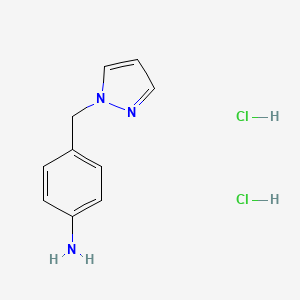
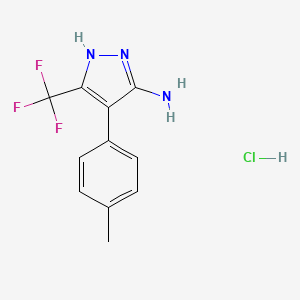
![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)
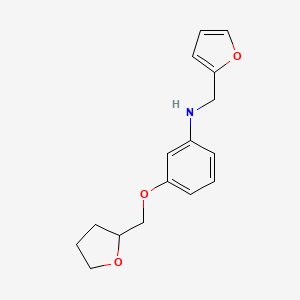
![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)
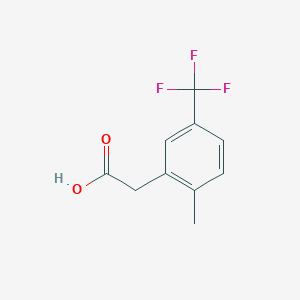
![6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451256.png)
